4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as benzyloxy, hydroxy, methoxy, and morpholinyl
Preparation Methods
The synthesis of 4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The morpholinyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and activity within biological systems.
Comparison with Similar Compounds
Compared to other similar compounds, 4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
- 4-Benzyloxy-3-methoxybenzyl alcohol
- 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde These compounds share some structural features but differ in their specific functional groups and overall structure, leading to differences in their reactivity and applications.
Properties
Molecular Formula |
C33H36N2O7 |
---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H36N2O7/c1-22-19-25(42-21-23-7-4-3-5-8-23)10-11-26(22)31(37)29-30(24-9-12-27(36)28(20-24)40-2)35(33(39)32(29)38)14-6-13-34-15-17-41-18-16-34/h3-5,7-12,19-20,30,36-37H,6,13-18,21H2,1-2H3/b31-29+ |
InChI Key |
YNVUXCPSPBAPOJ-OWWNRXNESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCCN4CCOCC4)C5=CC(=C(C=C5)O)OC)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCCN4CCOCC4)C5=CC(=C(C=C5)O)OC)O |
Origin of Product |
United States |
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